N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide

Description

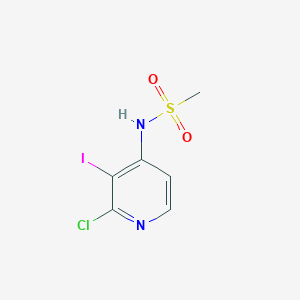

N-(2-Chloro-3-iodopyridin-4-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine core substituted with chlorine and iodine at positions 2 and 3, respectively, and a methanesulfonamide group at position 2. This compound is of interest due to its structural complexity, which combines halogen atoms (Cl, I) with a sulfonamide moiety. Such features are often associated with diverse applications, including medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., polymer precursors).

Properties

Molecular Formula |

C6H6ClIN2O2S |

|---|---|

Molecular Weight |

332.55 g/mol |

IUPAC Name |

N-(2-chloro-3-iodopyridin-4-yl)methanesulfonamide |

InChI |

InChI=1S/C6H6ClIN2O2S/c1-13(11,12)10-4-2-3-9-6(7)5(4)8/h2-3H,1H3,(H,9,10) |

InChI Key |

IZQBJYQWMBTIDN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=NC=C1)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide typically involves the reaction of 2-chloro-3-iodopyridine with methanesulfonamide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing processes that ensure high purity and yield . These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups .

Scientific Research Applications

N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-iodopyridin-4-YL)methanesulfonamide involves its ability to act as both a nucleophile and an electrophile due to the presence of the amine group and halogen atoms . This dual reactivity allows it to participate in various chemical interactions and transformations, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Comparison with Halogenated Phthalimide Derivatives

Example Compound : 3-Chloro-N-phenyl-phthalimide (Fig. 1, )

- Core Structure : Phthalimide (isoindoline-1,3-dione) vs. pyridine.

- Substituents : Chlorine at position 3 (phthalimide) vs. Cl and I at positions 2 and 3 (pyridine).

- Functional Groups : Phthalimide’s anhydride-like structure vs. sulfonamide in the target compound.

- Applications: Phthalimide derivatives are used as monomers for polyimide synthesis due to their thermal stability . In contrast, sulfonamide-pyridine hybrids are more commonly explored for bioactivity (e.g., kinase inhibition).

Key Differences :

- The pyridine ring in the target compound offers a nitrogen-containing aromatic system, enabling hydrogen bonding via the sulfonamide group, whereas phthalimides rely on carbonyl groups for reactivity.

- The iodine substituent in the target compound increases molecular weight (vs.

Comparison with Methanesulfonamide Derivatives

Example Compounds :

Structural Analysis :

| Compound | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Target Compound | Pyridine | 2-Cl, 3-I, 4-methanesulfonamide | Halogens + sulfonamide |

| N-(2-Methylphenyl) derivative | Benzene | 2-methyl, methanesulfonamide | Alkyl group, no halogens |

| N-[4-(2-Chloroacetyl)phenyl] | Benzene | 2-chloroacetyl, methanesulfonamide | Chloroacetyl group, sulfonamide |

Spectroscopic and Electronic Properties :

- DFT studies on methylphenyl methanesulfonamides revealed that substituent position (ortho vs. para) significantly affects NMR chemical shifts and vibrational modes due to steric and electronic effects .

- The target compound’s iodine atom may introduce unique vibrational signatures (e.g., C-I stretching at ~500 cm⁻¹) and downfield NMR shifts for adjacent protons.

Reactivity :

Comparison with Heterocyclic Sulfonamides

Example Compound : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

- Core Structure : Pyrimidine (6-membered, two nitrogens) vs. pyridine (6-membered, one nitrogen).

- Substituents : Fluoro-phenyl and formyl groups vs. Cl, I, and sulfonamide.

Table 1: Comparative Properties of Selected Sulfonamides

Q & A

Q. Q1. What are the optimal synthetic routes for N-(2-Chloro-3-iodopyridin-4-yl)methanesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and sulfonamide coupling. Key steps include:

- Iodination/Chlorination: Use of iodine monochloride (ICl) in acetic acid at 60–80°C for regioselective substitution on the pyridine ring.

- Sulfonamide Formation: Reaction with methanesulfonyl chloride in tetrahydrofuran (THF) under inert atmosphere, using triethylamine (TEA) as a base to scavenge HCl .

- Purification: Crystallization via slow evaporation from methanol-acetic acid (5:2) enhances purity .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R factor <0.05) confirms bond lengths/angles and halogen positions. Heavy atoms (I, Cl) aid phasing .

- Spectroscopy : H/C NMR (DMSO-d6) identifies proton environments (e.g., pyridine H4 downfield shift at δ 8.2 ppm). IR confirms sulfonamide S=O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can structural analogs resolve contradictions in reported biological activity data?

Methodological Answer: Comparative SAR studies identify critical substituents:

- Iodine vs. Bromine : Replace iodine with bromine to assess halogen bonding’s role in target affinity (e.g., enzyme inhibition).

- Sulfonamide Modifications : Introduce bulkier groups (e.g., p-toluenesulfonyl) to evaluate steric effects on binding .

Q. Q4. What strategies address challenges in crystallographic data interpretation for heavy-atom derivatives?

Methodological Answer:

- Experimental Phasing : Use SHELXD/SHELXE for initial phase determination, leveraging iodine’s strong anomalous scattering (λ = 0.7–1.0 Å) .

- Disorder Modeling : Apply TLS refinement in SHELXL to account for thermal motion in the iodopyridine moiety .

- Validation Tools : Check Rint (<5%) and residual density maps (<0.3 eÅ⁻³) to avoid overinterpretation .

Q. Q5. How can researchers design assays to probe the compound’s mechanism of action against microbial targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use purified carbonic anhydrase (CA) isoforms with 4-nitrophenyl acetate hydrolysis, monitoring absorbance at 400 nm. Include acetazolamide as a positive control .

- Microbiological Studies : Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains. Correlate results with LogP (clogP ~2.1) to assess membrane permeability .

Data Contradiction Analysis

Q. Q6. How should researchers reconcile discrepancies in reported solubility and stability profiles?

Methodological Answer:

- Solvent Screening : Test DMSO, THF, and aqueous buffers (pH 2–9) with UV-Vis spectroscopy (λ = 254 nm) to quantify solubility. Note: DMSO enhances solubility but may degrade sulfonamide groups over 48 hours .

- Accelerated Stability Studies : Use HPLC to track decomposition at 40°C/75% RH. Acidic conditions (pH <4) hydrolyze the sulfonamide bond, while iodine loss occurs via radical pathways under light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.